4-Benzyl-2-methylbenzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-2-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-13(15)8-7-12(14(10)16)9-11-5-3-2-4-6-11/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFYJHMTTPEANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for the Preparation of 4 Benzyl 2 Methylbenzene 1,3 Diol
Retrosynthetic Deconstruction of 4-Benzyl-2-methylbenzene-1,3-diol
Retrosynthetic analysis provides a logical approach to devising a synthesis plan by breaking down the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the C-C bond between the benzylic carbon and the aromatic ring of the resorcinol (B1680541) moiety.
This disconnection suggests two main synthetic pathways:
Electrophilic Aromatic Substitution: This approach considers the resorcinol ring as the nucleophile and the benzyl (B1604629) group as the electrophile. The key starting materials would be 2-methylbenzene-1,3-diol (2-methylresorcinol) and a suitable benzyl electrophile, such as benzyl bromide or benzyl alcohol . The reaction would typically be promoted by a Lewis or Brønsted acid.
Cross-Coupling Reaction: This strategy involves the coupling of two pre-functionalized fragments. One fragment would be a derivative of 2-methylresorcinol (B147228) (e.g., a halide or triflate) and the other a benzyl-organometallic reagent (e.g., a benzylboronic acid or benzyl Grignard reagent), or vice versa.
Classical Synthetic Approaches to Benzylated Resorcinol Frameworks
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation to aromatic rings. wikipedia.orgnih.gov In the context of synthesizing this compound, this involves the reaction of 2-methylresorcinol with a benzylating agent in the presence of a catalyst. organic-chemistry.orgethz.ch
The resorcinol ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In 2-methylresorcinol, the positions ortho and para to the hydroxyl groups are C4 and C6. The C2 position is also activated but is sterically hindered by the existing methyl group and two adjacent hydroxyls. The C4 position is highly favored for substitution due to activation from both hydroxyl groups. youtube.com
A typical procedure involves treating 2-methylresorcinol with benzyl chloride or benzyl alcohol using a Lewis acid catalyst like AlCl₃, FeCl₃, or ZnCl₂. wikipedia.orgchemguide.co.uk The reaction proceeds through the formation of a benzyl carbocation (or a related electrophilic species), which is then attacked by the electron-rich resorcinol ring.
Table 1: Examples of Friedel-Crafts Alkylation Conditions
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2-Methylresorcinol, Benzyl Chloride | AlCl₃ | Nitrobenzene | Moderate Temperature | This compound |
| Benzene (B151609), Benzyl Bromide | FeCl₃ | None | Reflux | Diphenylmethane |
Note: This table represents typical conditions for Friedel-Crafts reactions and may require optimization for the specific synthesis of this compound.
Challenges in Friedel-Crafts alkylation include the potential for polyalkylation, as the initial product is often more nucleophilic than the starting material, and carbocation rearrangements, although less common with benzyl halides. masterorganicchemistry.com
Transition-metal catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming the C-C bond in this compound. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is a prominent example. libretexts.orgbohrium.com This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. nih.gov
For the synthesis of the target molecule, two primary routes are feasible:
Coupling of a 2-methylresorcinol derivative (e.g., 4-bromo-2-methylbenzene-1,3-diol) with benzylboronic acid.
Coupling of a benzyl halide (e.g., benzyl bromide) with a borylated 2-methylresorcinol derivative. nih.govnih.gov
The Suzuki-Miyaura reaction is valued for its mild reaction conditions and high functional group tolerance. nih.gov The catalytic cycle generally involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. nih.gov Recent advancements have enabled the use of benzylic halides in these couplings. nih.govrsc.org
Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Function | Examples |
|---|---|---|
| Catalyst Precursor | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) nih.gov |
| Ligand | Stabilizes and activates the catalyst | PPh₃, Buchwald or Herrmann-type phosphines |
| Base | Promotes transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov |
| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, DMF, THF/H₂O nih.gov |
The synthesis of the required precursors, such as a halogenated or borylated 2-methylresorcinol, is a critical step for this methodology. colab.ws
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. frontiersin.orgnih.gov While direct MCR synthesis of this compound is not commonly reported, MCRs can be used to construct highly substituted phenolic rings. nih.gov
Similarly, cycloaddition reactions, such as the Diels-Alder reaction, can be employed in cascade sequences to build the aromatic core. researchgate.netrsc.orgnih.govnih.gov These strategies involve the formation of a cyclohexene (B86901) or related cyclic intermediate, followed by an aromatization step. For instance, a substituted diene could react with a dienophile, and subsequent chemical transformations could lead to the resorcinol framework. While powerful for generating molecular complexity, these routes are often less direct for a specific target like this compound compared to functionalizing a pre-existing resorcinol ring.
Contemporary and Sustainable Synthetic Innovations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods. This includes replacing traditional stoichiometric Lewis acids in Friedel-Crafts reactions with recyclable solid acid catalysts or developing novel organocatalytic systems.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. nih.gov For the benzylation of resorcinols, organocatalysts can activate the reactants under milder conditions than classical methods. For example, Brønsted acids or specific hydrogen-bonding catalysts can promote the reaction. There are reports of organocatalytic methods for the direct benzylation of C-H bonds, which could be adapted for this synthesis. nih.gov These methods often offer high selectivity and are more environmentally benign. The development of organocatalytic intramolecular Friedel-Crafts-type reactions highlights the potential of this approach for creating complex resorcinol-containing structures. nih.gov
Flow Chemistry and Continuous Processing for Efficient Synthesis
The synthesis of substituted phenols via Friedel-Crafts alkylation can be significantly enhanced through the adoption of flow chemistry and continuous processing. These techniques offer improved safety, efficiency, and scalability over traditional batch methods. For the synthesis of this compound, a continuous-flow system would typically involve pumping a solution of the precursors, 2-methylresorcinol and a benzylating agent like benzyl alcohol, through a heated reactor containing a packed bed of a heterogeneous catalyst.
The use of heterogeneous catalysts is particularly advantageous in flow systems as it simplifies product purification by eliminating the need for catalyst separation from the reaction mixture. nih.govrsc.org Solid acid catalysts, such as montmorillonite (B579905) clay, zeolites (H-Y, H-beta), or silica-supported phosphotungstic acid, have proven effective for Friedel-Crafts alkylations with alcohols under flow conditions. nih.govresearchgate.net Montmorillonite clay, in particular, has been identified as a highly active and durable catalyst for such reactions, achieving high turnover frequencies and maintaining stability over extended operational periods. nih.govrsc.org
The efficiency of the continuous synthesis is governed by several parameters. Optimizing these factors is crucial for maximizing the yield and selectivity of the desired 4-benzyl isomer. Key parameters include the choice of catalyst, reaction temperature, and the flow rate or residence time. researchgate.net For instance, while higher temperatures generally increase the reaction rate, they can also promote the formation of unwanted by-products. numberanalytics.com A systematic evaluation of these variables allows for the fine-tuning of the process to achieve high conversion and selectivity.
Table 1: Key Parameters in Flow Synthesis of Alkylated Phenols
| Parameter | Description | Impact on Synthesis | Typical Range/Value |
|---|---|---|---|
| Catalyst | Solid acid catalyst packed in the reactor column. | Determines activity, selectivity, and durability. Montmorillonite clay and zeolites are effective. nih.gov | Montmorillonite, H-Y Zeolite, Phosphotungstic Acid/SiO₂ nih.govresearchgate.net |
| Temperature | The temperature at which the reactor is maintained. | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. numberanalytics.com | 50°C to 150°C numberanalytics.com |
| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | Influences residence time and catalyst contact. Slower rates increase conversion but may lower throughput. researchgate.net | Variable, adjusted to optimize residence time. |
| Solvent | Inert, non-polar solvent to dissolve reactants. | Affects solubility and can influence the reaction mechanism. numberanalytics.com | Dichloromethane, Carbon Disulfide numberanalytics.com |
This continuous-flow approach represents a green and sustainable alternative to classical batch reactions, which often use corrosive and difficult-to-remove homogeneous catalysts like AlCl₃. nih.govmt.com The coproduct in this process, when using benzyl alcohol, is water, which is environmentally benign. nih.gov
Biocatalytic Approaches and Enzymatic Transformations (Theoretical Considerations)
While established chemical routes to this compound exist, theoretical biocatalytic strategies offer a potential avenue for a highly selective and environmentally friendly synthesis under mild conditions. Biocatalysis employs enzymes to perform chemical transformations, often with exceptional regio- and stereoselectivity. rsc.org
A hypothetical biocatalytic synthesis could involve the direct enzymatic benzylation of 2-methylresorcinol. This would likely require an engineered enzyme, as no known wild-type enzyme specifically catalyzes the Friedel-Crafts benzylation of phenols. However, enzymes from the oxidoreductase class, such as laccases and tyrosinases, are known to act on phenolic compounds. mdpi.com These enzymes typically catalyze oxidation and polymerization, but their substrate-binding domains could potentially be engineered through directed evolution to accept a benzyl donor and facilitate a C-C bond formation with the 2-methylresorcinol ring.
Another theoretical pathway could be a multi-enzyme cascade. For example, a "systems biocatalysis" approach could be conceptualized, similar to the enzymatic para-alkenylation of phenols. rsc.org This might involve two distinct enzymatic steps running concurrently:
An enzyme could activate benzyl alcohol or another benzyl precursor.
A second, highly regioselective enzyme, potentially a modified phenol (B47542) lyase, could then catalyze the C-C coupling of the activated benzyl group to the C4 position of 2-methylresorcinol. rsc.org
The primary challenges in developing such a biocatalytic process include:
Enzyme Discovery and Engineering: Identifying or creating an enzyme with the desired activity and stability.
Substrate Specificity: Ensuring the enzyme selectively benzylates the C4 position, avoiding reactions at other sites or the hydroxyl groups.
Cofactor Requirements: Many enzymes require cofactors, which may need to be regenerated, adding complexity to the system.
Low Turnover Frequency: Enzymatic reactions can be slower than traditional chemical reactions, a key limitation that needs to be addressed for preparative-scale applications. nih.gov
Despite these hurdles, the allure of a process that operates in an aqueous buffer, at or near ambient temperature, and produces minimal waste continues to drive theoretical and exploratory research in this area. rsc.orgmdpi.com
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, presents a compelling solvent-free alternative for the synthesis of this compound. nih.govacs.org Friedel-Crafts reactions, traditionally reliant on large volumes of often toxic solvents, have been successfully performed under mechanochemical conditions, highlighting the potential of this approach. nih.govnih.gov
In a potential mechanochemical synthesis, solid 2-methylresorcinol would be combined with a benzylating agent (e.g., benzyl chloride) and a solid Lewis acid catalyst (e.g., anhydrous AlCl₃) in a ball mill. nih.govnih.gov The high-energy impacts and shearing forces inside the milling vessel would provide the activation energy for the reaction, obviating the need for a solvent. acs.org This method is noted for its environmental benefits, reducing chemical waste and energy consumption. nih.gov
The optimization of a mechanochemical Friedel-Crafts benzylation would involve studying several parameters to maximize yield and regioselectivity.
Table 2: Potential Parameters for Mechanochemical Benzylation
| Parameter | Description | Potential Impact | Example Conditions (from FC Acylation) |
|---|---|---|---|
| Catalyst | Solid Lewis acid catalyst. | Essential for activating the benzylating agent. AlCl₃ is a common choice. nih.gov | AlCl₃ nih.gov |
| Milling Frequency | The speed of the mill's vibration or rotation (in Hz). | Affects the energy input into the reaction system. | 30 Hz researchgate.net |
| Milling Time | The duration of the milling process. | Determines the extent of reaction completion. | 5-60 minutes nih.gov |
| Reagent Ratio | The molar ratio of 2-methylresorcinol to the benzylating agent and catalyst. | Influences product distribution and prevents polyalkylation. | Variable, optimized for mono-substitution. |
| Milling Media | The material and size of the milling jar and balls. | Stainless steel is commonly used. researchgate.net | Stainless steel jar and balls researchgate.net |
Studies on mechanochemical Friedel-Crafts acylations have demonstrated that these reactions can be highly effective, proceeding rapidly to completion. nih.gov The reaction mechanism is thought to involve the initial complexation of the catalyst with the electrophile, facilitated by the mechanical forces. nih.gov Applying this principle to the benzylation of 2-methylresorcinol could provide a rapid, efficient, and sustainable route to this compound.
Isolation, Purification, and Yield Optimization Techniques for this compound and its Precursors
The successful synthesis of this compound is critically dependent on effective strategies for yield optimization and subsequent isolation and purification of the product from the reaction mixture.
Yield Optimization in the context of a Friedel-Crafts benzylation of 2-methylresorcinol involves carefully controlling reaction conditions to favor mono-benzylation at the desired C4 position and suppress common side reactions. numberanalytics.com Key strategies include:
Stoichiometry Control: Using a large excess of the aromatic substrate (2-methylresorcinol) can minimize polyalkylation, where multiple benzyl groups are added to the ring. libretexts.org
Temperature Management: Friedel-Crafts alkylations are often temperature-sensitive. Lower temperatures can increase selectivity and prevent the formation of undesired isomers and by-products. numberanalytics.com
Catalyst Choice and Concentration: The type and amount of Lewis acid catalyst can significantly impact reactivity and selectivity. While strong catalysts like AlCl₃ are effective, they can also promote side reactions. Milder catalysts or optimizing the concentration of a strong catalyst can improve the yield of the target product. numberanalytics.commt.com
Choice of Benzylating Agent: Using a more reactive benzylating agent may allow for milder reaction conditions, but could also decrease selectivity. Benzyl chloride and benzyl alcohol are common choices. libretexts.orggoogle.com
Table 3: Strategies for Yield Optimization in Friedel-Crafts Benzylation
| Strategy | Method | Rationale |
|---|---|---|
| Control Polyalkylation | Use a molar excess of 2-methylresorcinol relative to the benzylating agent. libretexts.org | Increases the probability of the electrophile encountering an unreacted ring, suppressing further substitution on the product. |
| Enhance Regioselectivity | Maintain low reaction temperatures (e.g., 0-25°C). numberanalytics.com | The directing effects of the hydroxyl and methyl groups are more pronounced at lower temperatures, favoring substitution at the C4 position. |
| Minimize By-products | Select the appropriate catalyst and concentration; consider milder Lewis acids. numberanalytics.com | Reduces charring and formation of isomeric and polymeric by-products. |
| Prevent Rearrangements | Not a major concern with benzylation, but generally controlled by choice of electrophile and conditions. libretexts.org | The benzyl carbocation is relatively stable and less prone to rearrangement compared to other alkyl carbocations. |
Following the reaction, a systematic Isolation and Purification procedure is required. A typical workflow involves:
Reaction Quenching: The reaction is carefully quenched, often by adding it to ice-cold water or a dilute acid solution to deactivate the catalyst.
Extraction: The aqueous mixture is extracted with an organic solvent, such as ethyl acetate, to transfer the organic products from the aqueous phase. nih.gov
Washing: The combined organic layers are washed sequentially with water and then a brine solution to remove residual acid and water-soluble impurities. nih.gov
Drying and Concentration: The organic phase is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. nih.govnih.gov
Purification: The final purification of the crude residue is most commonly achieved by silica (B1680970) gel column chromatography. researchgate.netnih.gov A solvent system (eluent), typically a mixture of non-polar and polar solvents like heptane/ethyl acetate, is used to separate the desired 4-benzyl isomer from unreacted starting materials, other isomers (e.g., 6-benzyl-2-methylbenzene-1,3-diol), and poly-benzylated by-products. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov Alternatively, for solid products, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material.
These meticulous optimization and purification steps are essential to obtain high-purity this compound, which is crucial for its use in further applications.
Chemical Transformations and Derivatization Reactions of 4 Benzyl 2 Methylbenzene 1,3 Diol
Reactivity at the Phenolic Hydroxyl Functionalities
The two hydroxyl groups on the benzene (B151609) ring are primary sites for chemical modification. Their reactivity allows for the synthesis of a variety of derivatives through etherification, esterification, and oxidation reactions.
Selective Etherification and Esterification Strategies
The phenolic hydroxyl groups of 4-benzyl-2-methylbenzene-1,3-diol can undergo etherification and esterification to form the corresponding ethers and esters. Selective modification of one hydroxyl group over the other can be achieved by carefully choosing reaction conditions and reagents.
Etherification: The formation of benzyl (B1604629) ethers is a common protective strategy for hydroxyl groups in organic synthesis. organic-chemistry.org This can be accomplished through the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a benzyl halide. organic-chemistry.org For diols like this compound, monobenzylation can be achieved with high selectivity using silver oxide (Ag₂O) in dimethylformamide (DMF). wikipedia.org Reagents like 2-benzyloxy-1-methylpyridinium triflate offer a mild and effective method for benzylation under neutral conditions, which is advantageous for sensitive substrates. beilstein-journals.org
Esterification: Esters can be synthesized by reacting the phenolic hydroxyl groups with carboxylic acids or their derivatives. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a common method for forming esters from alcohols and carboxylic acids. arkat-usa.orgresearchgate.net For instance, the reaction of a protected methylglucoside (B8445300) with benzoic acid in the presence of DCC and DMAP yields the corresponding benzoate (B1203000) ester. researchgate.net
Table 1: Reagents and Conditions for Selective Etherification and Esterification
| Reaction | Reagent | Catalyst/Base | Conditions | Product |
| Monobenzylation | Benzyl bromide | Ag₂O | DMF, ambient to elevated temperature | Mono-benzyl ether |
| Benzylation | 2-Benzyloxy-1-methylpyridinium triflate | - | Neutral | Benzyl ether |
| Esterification | Carboxylic acid | DCC, DMAP | Room temperature | Ester |
Oxidation Pathways of the Benzylresorcinol System
The electron-rich nature of the resorcinol (B1680541) ring makes it susceptible to oxidation. The oxidation of phenols can lead to the formation of quinones or other coupled products. The specific outcome depends on the oxidant used and the reaction conditions. While direct oxidation pathways for this compound are not extensively detailed in the provided results, the general reactivity of phenols suggests that oxidation would likely target the aromatic ring and the hydroxyl groups.
Condensation Reactions and Formation of Oligomeric Structures
Phenolic compounds can undergo condensation reactions, particularly under acidic or basic conditions, to form oligomeric or polymeric structures. These reactions often involve the formation of new carbon-carbon bonds between aromatic rings. For instance, resorcinol itself can react with aldehydes to form resins. While specific examples for this compound are not explicitly mentioned, its structural similarity to other phenols suggests it could participate in similar condensation reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dihydroxybenzene Ring
The dihydroxybenzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. Conversely, nucleophilic aromatic substitution is generally difficult unless the ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org
Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are ortho, para-directing activators. libretexts.orguci.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org The specific electrophile is often generated in situ using a catalyst. msu.eduminia.edu.eg For example, nitration is typically carried out with a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgminia.edu.eg
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted benzene ring is generally unfavorable. wikipedia.orglibretexts.org The reaction requires the presence of strong electron-withdrawing groups, typically nitro groups, at the ortho and/or para positions to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.comlibretexts.org Given that this compound possesses electron-donating groups, it is not expected to readily undergo nucleophilic aromatic substitution under standard conditions.
Transformations of the Pendant Benzyl Substituent
The benzyl group attached to the resorcinol ring also offers a site for chemical modification, particularly at the benzylic methylene (B1212753) group.
Oxidation of the Benzylic Methylene Group
The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to oxidation. masterorganicchemistry.com The oxidation of a benzylic methylene group can yield a ketone or, with more vigorous oxidation, a carboxylic acid. wikipedia.orgmdpi.com
A variety of oxidizing agents can be employed for this transformation. For example, chromium trioxide (CrO₃) in the presence of 3,5-dimethylpyrazole (B48361) can selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org Potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a non-tertiary benzylic alkyl group all the way to a carboxylic acid. wikipedia.org More recent methods utilize catalysts such as copper, cobalt, or ruthenium complexes in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.comorganic-chemistry.orgorganic-chemistry.org These catalytic methods often offer milder reaction conditions and greater selectivity. organic-chemistry.orgorganic-chemistry.org
Table 2: Oxidizing Agents for the Benzylic Methylene Group
| Oxidizing Agent/System | Product |
| CrO₃ / 3,5-dimethylpyrazole | Ketone |
| KMnO₄ / HNO₃ | Carboxylic acid |
| CuCl₂·2H₂O / TBHP | Ketone |
| Ru complexes / TBHP | Ketone |
| Molecular oxygen / Co(OAc)₂ / NaBr | Carboxylic acid |
Functionalization Reactions on the Phenyl Ring of the Benzyl Moiety
The benzyl group of this compound contains a phenyl ring that is susceptible to electrophilic aromatic substitution (EAS). The methylene bridge (-CH₂-) attached to this ring acts as a weak activating group and is an ortho, para-director. libretexts.orgpearson.com This directing effect means that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the methylene group. Due to steric hindrance from the rest of the molecule, the para-substituted product is often favored. libretexts.org Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring.
Key examples of such functionalization reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. Reaction with the benzyl moiety leads to the introduction of a nitro group, primarily at the para-position. uomustansiriyah.edu.iq
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved by reacting the compound with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, creating a potent electrophile. uomustansiriyah.edu.iq
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. This is a reliable method for forming a new carbon-carbon bond and yields an aryl ketone.
Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to issues such as carbocation rearrangements and polyalkylation, making it less synthetically predictable than acylation. uomustansiriyah.edu.iq
The table below summarizes the reagents and expected major products for these reactions on the benzyl phenyl ring.
| Reaction Type | Reagents | Expected Major Product Structure | Product Name (Systematic) |
| Nitration | HNO₃, H₂SO₄ | Chemical structure of 4-((4-nitrobenzyl)-2-methylbenzene-1,3-diol) | 4-((4-Nitrobenzyl)-2-methylbenzene-1,3-diol) |
| Bromination | Br₂, FeBr₃ | Chemical structure of 4-((4-bromobenzyl)-2-methylbenzene-1,3-diol) | 4-((4-Bromobenzyl)-2-methylbenzene-1,3-diol) |
| Acylation | CH₃COCl, AlCl₃ | Chemical structure of 4-((4-acetylbenzyl)-2-methylbenzene-1,3-diol) | 1-(4-((2,6-Dihydroxy-3-methylphenyl)methyl)phenyl)ethan-1-one |
Reductive Transformations and Hydrogenation Pathways
The aromatic rings in this compound can be fully saturated through catalytic hydrogenation. This transformation typically requires a metal catalyst, such as Nickel, Palladium, or Platinum, under a hydrogen atmosphere. researchgate.netncert.nic.in The reaction proceeds via the stepwise reduction of the aromatic systems, ultimately yielding 4-(cyclohexylmethyl)-2-methylcyclohexane-1,3-diol.
Based on studies of analogous compounds like monobenzyl toluene, the hydrogenation likely follows one of two primary pathways, depending on which aromatic ring is reduced first. researchgate.net
Pathway A: Initial hydrogenation of the 2-methylbenzene-1,3-diol ring.
Pathway B: Initial hydrogenation of the phenyl ring of the benzyl moiety.
Given the electron-donating nature of the hydroxyl groups, the resorcinol ring is highly activated, which can influence its interaction with the catalyst surface. ncert.nic.in However, under sufficiently forcing conditions (high pressure and/or temperature), complete saturation of both rings is achievable. The process converts the planar aromatic rings into the chair conformations of the cyclohexane (B81311) rings, introducing multiple new stereocenters.
| Step | Reactant | Product | Description |
| Overall Reaction | This compound | 4-(Cyclohexylmethyl)-2-methylcyclohexane-1,3-diol | Complete saturation of both aromatic rings. |
| Pathway A Intermediate | This compound | 4-Benzyl-2-methylcyclohexane-1,3-diol | The resorcinol ring is hydrogenated first. |
| Pathway B Intermediate | This compound | 4-(Cyclohexylmethyl)-2-methylbenzene-1,3-diol | The benzyl's phenyl ring is hydrogenated first. |
Rearrangements and Complex Multicomponent Reactions Involving the this compound Scaffold
The structure of this compound, particularly the electron-rich resorcinol core, serves as an excellent platform for complex multicomponent reactions (MCRs). researchgate.netpatsnap.com MCRs are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product that incorporates atoms from all starting materials. organic-chemistry.orgnih.gov Common rearrangement reactions like the Pinacol rearrangement are not applicable here, as they require a 1,2-diol structure. jove.com
Two prominent MCRs that can utilize the this compound scaffold are the Pechmann condensation and the Betti reaction.
Pechmann Condensation: This is a classic acid-catalyzed reaction for the synthesis of coumarins from a phenol (B47542) and a β-ketoester, such as ethyl acetoacetate. wikipedia.orgtaylorandfrancis.com The highly activated 2-methylresorcinol (B147228) core of the title compound is an ideal substrate. nih.govrsc.org The reaction proceeds through transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring to form the heterocyclic coumarin (B35378) system.
Betti Reaction: This reaction is a Mannich-type condensation involving a phenol, an aldehyde, and a primary or secondary amine to produce α-aminobenzylphenols, known as Betti bases. wikipedia.orgrsc.org The resorcinol moiety of this compound can act as the nucleophilic phenol component, reacting with an imine pre-formed from the aldehyde and amine. nih.govrhhz.net This reaction allows for the introduction of a new substituted aminomethyl group onto the resorcinol ring, typically at the position ortho to a hydroxyl group.
The table below illustrates these potential multicomponent reactions.
| Reaction Name | Reactants | Resulting Scaffold | Product Class |
| Pechmann Condensation | This compound, Ethyl Acetoacetate, Acid Catalyst (e.g., H₂SO₄) | Chemical structure of the resulting coumarin derivative | Substituted Coumarin |
| Betti Reaction | This compound, Benzaldehyde, Aniline | Chemical structure of the resulting Betti base derivative | Substituted Aminophenol (Betti Base) |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyl 2 Methylbenzene 1,3 Diol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 4-Benzyl-2-methylbenzene-1,3-diol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proximity and Connectivity
Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) experiments show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of proton networks within the molecule, for example, identifying adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for definitively assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the different fragments of the molecule and for assigning quaternary carbons, which have no attached protons. For this compound, HMBC would show correlations between the benzylic methylene (B1212753) protons and carbons in both the resorcinol (B1680541) and benzyl (B1604629) rings, confirming the connectivity between these two moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule like this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of the compound of interest is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. nih.gov For this compound, characteristic fragmentation pathways could involve cleavage of the bond between the benzyl group and the resorcinol ring, leading to the formation of a benzyl cation (m/z 91) and a methylresorcinol fragment. Other fragmentations could involve losses of small neutral molecules like water or carbon monoxide from the resorcinol ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) groups, aromatic C-H bonds, aliphatic C-H bonds of the methyl and methylene groups, and C=C bonds of the aromatic rings. The broadness and position of the O-H stretching band can provide information about hydrogen bonding.
Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others may be strong in Raman, providing a more complete vibrational picture of the molecule. For instance, the symmetric vibrations of the aromatic rings in this compound would likely produce strong signals in the Raman spectrum.
Interactive Table: Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | 3200-3600 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2850-3000 | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
The study of how molecules interact with ultraviolet and visible light provides crucial insights into their electronic structure. For this compound and its analogs, UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe their electronic transitions.
The UV absorption spectra of these compounds are influenced by their structural components, namely the substituted resorcinol ring and the benzyl group. The hydroxyl and methyl groups on the resorcinol ring, as well as the benzyl substituent, can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene (B151609). Generally, aromatic compounds like benzene exhibit absorption bands in the UV region. nih.gov For instance, substituted 2,4-dihydroxy dibenzophenones, which share the dihydroxybenzene moiety, show absorbance in the 200 to 400 nm range. mdpi.com The λmax for these compounds can range from 322.0 to 327.4 nm, indicating that substituents significantly influence the electronic transitions. mdpi.com
Fluorescence spectroscopy provides complementary information about the excited states of molecules. Upon absorbing UV light, a molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting light, a process known as fluorescence. The fluorescence properties of this compound and its analogs are expected to be dependent on their structure and the surrounding environment.
For some related diol-containing compounds, such as 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, a dual fluorescence effect is observed in the pH range of 1 to 7.5, with emission maxima around 380 nm and 440 nm. nih.gov Above pH 7.5, a single fluorescence band is observed. nih.gov This behavior suggests the presence of different emitting species, possibly due to protonation or deprotonation of the hydroxyl groups. Similar pH-dependent fluorescence could be anticipated for this compound.
Furthermore, benzophenone (B1666685) and its derivatives are well-studied for their luminescence properties, including both fluorescence and phosphorescence. mdpi.comacs.orghitachi-hightech.com The efficiency of these processes is highly dependent on the molecular structure and the presence of substituents that can influence intersystem crossing rates. mdpi.com
Table 1: Representative UV-Vis Absorption and Fluorescence Data for Related Compounds
| Compound/Analog | Solvent/Conditions | UV-Vis λmax (nm) | Fluorescence Emission λmax (nm) | Reference |
| 2,4-dihydroxybenzophenone | Not specified | 322.0 | Not Reported | mdpi.com |
| 2,4-dihydroxy-4'-bromodibenzophenone | Not specified | 327.4 | Not Reported | mdpi.com |
| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | pH 1-7.5 | Not Reported | ~380 and ~440 | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | pH 1-7.5 | Not Reported | ~380 and ~440 | nih.gov |
| Benzophenone | Ethanol, -196°C | Not Reported | 414, 443, 477, 517 (Phosphorescence) | hitachi-hightech.com |
This table is populated with data from related compounds to provide an illustrative understanding due to the lack of specific data for this compound in the search results.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture.
For this compound, an X-ray crystal structure would reveal the conformation of the benzyl group relative to the resorcinol ring, as well as the hydrogen bonding network established by the hydroxyl groups. Such hydrogen bonds are crucial in dictating the packing of molecules in the crystal lattice. Resorcinol itself is known to crystallize in two forms, with the β-form being denser due to efficient hydrogen bonding. nih.gov
While a specific crystal structure for this compound was not found, the principles of X-ray diffraction have been applied to numerous benzene derivatives. aps.orgresearchgate.net These studies demonstrate how substituent positions and intermolecular forces govern the crystal packing. The analysis of powder diffraction patterns of related compounds can also provide information about their crystal systems. suniv.ac.in
The determination of the crystal structure of this compound would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data from this analysis would allow for the calculation of the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1055.5 |
| Z | 4 |
This table presents hypothetical data for illustrative purposes, as the actual crystallographic data for this compound is not available in the provided search results.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. Chiral molecules are non-superimposable on their mirror images, and they interact differently with left and right circularly polarized light. This differential absorption is measured as a CD spectrum.
This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by substitution on the benzylic carbon or by creating a chiral axis through restricted rotation, the resulting derivative would be optically active and could be studied by CD spectroscopy.
The CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. For instance, the induced circular dichroism of substituted benzophenones has been observed upon complexation with chiral crown ethers. oup.com This indicates that even achiral molecules can exhibit a CD signal when placed in a chiral environment.
Furthermore, the conformational dependence of circular dichroism has been demonstrated for chiral spirobi[benz[e]indan] derivatives, where different diastereomers exhibit distinct CD spectra due to their different conformations. rsc.org In the context of chiral derivatives of this compound, CD spectroscopy could be used to:
Determine the absolute configuration of stereocenters.
Study conformational changes in solution.
Investigate intermolecular interactions with other chiral molecules.
The application of chiroptical spectroscopy would be highly relevant for understanding the stereochemical aspects of any synthesized chiral analogs of this compound.
Computational Chemistry and Theoretical Investigations of 4 Benzyl 2 Methylbenzene 1,3 Diol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Benzyl-2-methylbenzene-1,3-diol, these methods would provide deep insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic DistributionsDensity Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry.nih.govThis process involves calculating the molecule's electron density to find the lowest energy state. For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles.nih.govnih.gov
These calculations would establish the spatial orientation of the benzyl (B1604629) group relative to the 2-methylbenzene-1,3-diol ring system. The results of such a study would be presented in a data table, providing a foundational geometric description of the molecule. Furthermore, DFT is used to calculate the distribution of electronic charges on each atom (Mulliken or Natural Population Analysis), which is crucial for understanding the molecule's polarity and electrostatic interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site IdentificationA Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface.nih.govIt is generated from DFT calculations and is invaluable for predicting chemical reactivity.orientjchem.orgThe MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack).nih.gov
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups, identifying them as sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of these hydroxyl groups and regions of the aromatic rings would likely show positive potential, indicating susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.nih.govA small energy gap suggests high reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO.nih.gov
An FMO analysis of this compound would involve calculating the energies of these orbitals. The results would allow for the prediction of its reactivity profile. For instance, the localization of the HOMO would indicate the primary site of electron donation (nucleophilic character), while the LUMO's location would show the most probable site for electron acceptance (electrophilic character). These energy values are typically compiled in a data table alongside other global reactivity descriptors like electronegativity, chemical hardness, and softness.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge TransferNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.uni-muenchen.deThis analysis is particularly useful for studying hyperconjugative interactions and charge transfer events, which contribute to molecular stability.nih.gov
For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization, such as the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of the benzene (B151609) ring. These interactions would be tabulated to highlight the key stabilizing forces within the molecular structure.
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of single bonds, particularly the bond connecting the benzyl group to the benzene ring, this compound can exist in various spatial orientations or conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. iucr.org
This analysis would identify the lowest-energy conformer (the most stable structure) as well as other local energy minima and the energy barriers for rotation between them. Such a study would reveal the molecule's flexibility and the preferred orientation of its substituent groups, which is critical for understanding its interactions with other molecules.
Reaction Mechanism Studies and Transition State Identification
Theoretical studies can also elucidate the pathways of chemical reactions involving this compound. By modeling the interaction of the molecule with a reactant, computational chemists can map the entire reaction coordinate from reactants to products.
A crucial part of this process is identifying the transition state—the highest energy point along the reaction pathway. sci-hub.se The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. For example, studying the mechanism of oxidation or electrophilic substitution on the benzene ring would involve locating the relevant transition states and any intermediate structures, thereby providing a complete, step-by-step description of the reaction dynamics.
Intermolecular Interactions and Hydrogen Bonding Networks Analysis
No publicly available research data exists for the intermolecular interactions and hydrogen bonding networks of this compound.
Molecular Dynamics Simulations
No published molecular dynamics simulations for this compound, in relation to solvent effects or theoretical material interactions, were identified.
Exploration of 4 Benzyl 2 Methylbenzene 1,3 Diol and Its Analogues in Materials Science and Chemical Biology Excluding Clinical Human Applications
Applications in Polymer and Resin Chemistry
The structural characteristics of 4-Benzyl-2-methylbenzene-1,3-diol, namely the presence of two hydroxyl groups, a flexible benzyl (B1604629) substituent, and a methyl group, make it a versatile component in the synthesis and stabilization of polymeric materials. These features allow it to be incorporated into polymer backbones or to act as a protective additive.
Role as a Monomer or Cross-linking Agent in Advanced Polymer Systems
While specific data on the use of this compound as a monomer is limited in publicly available literature, the broader class of resorcinol (B1680541) derivatives is well-established in the synthesis of advanced polymers. Resorcinol-based compounds, including those with benzyl substitutions, can serve as monomers or curing agents in the formation of high-performance polymers such as epoxy resins and polyesters. The two hydroxyl groups provide reactive sites for condensation reactions with other monomers, such as epichlorohydrin or dicarboxylic acids, to form a polymer chain.
The incorporation of the benzyl group can influence the properties of the resulting polymer by introducing increased hydrophobicity and steric bulk, which can affect the material's thermal stability, mechanical strength, and solubility. For instance, resorcinol-based epoxy resins are known for their enhanced performance characteristics. google.com The substitution pattern on the resorcinol ring, including the presence of a methyl group, can further tune the reactivity and final properties of the polymer. In the context of epoxy resins, the hydroxyl groups of resorcinol derivatives can react with epoxide rings, leading to cross-linking and the formation of a rigid, three-dimensional network. This cross-linking is fundamental to the desirable properties of epoxy thermosets, including their high strength, chemical resistance, and thermal stability.
Antioxidant and UV Stabilizer Functionality in Polymeric Materials
Contribution to the Development of Specialty Chemicals and Reagents
This compound and its analogues serve as important intermediates in the synthesis of more complex molecules. The reactivity of the hydroxyl groups and the potential for electrophilic substitution on the aromatic ring make them valuable building blocks in organic synthesis. For instance, resorcinol derivatives can be used in the preparation of dyes, and other specialty chemicals. google.com The specific substitution pattern of this compound offers a unique starting point for creating molecules with tailored properties. The benzyl group can be modified, and the hydroxyl groups can be derivatized to introduce new functionalities, leading to a wide range of potential applications in various fields of chemical research and industry.
Theoretical and In Vitro Studies in Chemical Biology Research
The resorcinol scaffold is a recurring motif in many biologically active compounds. Consequently, this compound and its derivatives are valuable tools in chemical biology for the design of novel probes and for investigating biochemical pathways, strictly in non-human, theoretical, or in vitro contexts.
Scaffold Design for Novel Chemical Probes (without discussing specific biological activity or disease)
The resorcinol framework provides a versatile platform for the design and synthesis of chemical probes. A chemical probe is a small molecule that is used to study and manipulate biological systems. The design of such probes often involves a central scaffold to which various functional groups can be attached to modulate properties such as target binding, solubility, and cellular permeability. The 4-benzyl and 2-methyl substitutions on the benzene-1,3-diol core offer distinct points for modification, allowing for the creation of a library of diverse compounds. This diversity is crucial for screening and identifying molecules with specific interactions with biological macromolecules. The resorcinol moiety itself is a known pharmacophore in many enzyme inhibitors, making its derivatives, including this compound, attractive starting points for the development of new research tools. researchgate.netpreprints.org
Mechanistic Investigations of Biochemical Pathways (at a theoretical or cellular level, e.g., enzyme inhibition studies in vitro)
Resorcinol derivatives have been extensively studied as inhibitors of various enzymes in vitro. A prominent example is their inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. Mechanistic studies have shown that resorcinols can act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. nih.govmdpi.comresearchgate.net The structure of the resorcinol derivative plays a crucial role in its inhibitory potency.
The table below presents in vitro inhibition data for a selection of resorcinol derivatives against mushroom tyrosinase, illustrating the structure-activity relationship.
| Compound | Substituent at C4 | IC50 (µM) | Inhibition Type | Reference |
| 4-n-Butylresorcinol | n-Butyl | - | - | jst.go.jp |
| Thiazolyl resorcinol derivative | 2-Amino-1,3-thiazol-4-yl | ~50 (EC50) | - | nih.gov |
| Urolithin derivative 1c | - | 18.09 ± 0.25 | Competitive | mdpi.com |
| Urolithin derivative 1h | - | 4.14 ± 0.10 | Competitive | mdpi.com |
| Reduced urolithin derivative 2a | - | 15.69 ± 0.40 | Competitive | mdpi.com |
| Kojic Acid (Reference) | - | 48.62 ± 3.38 | - | mdpi.com |
These in vitro studies, often complemented by computational modeling, provide valuable insights into the molecular interactions between the inhibitor and the enzyme. nih.gov Such investigations are fundamental to understanding the mechanisms of enzyme catalysis and inhibition, and for the rational design of more potent and selective inhibitors for research purposes. The data clearly indicates that substitutions on the resorcinol ring significantly impact the inhibitory activity, highlighting the importance of the specific structure of compounds like this compound in potential biochemical investigations.
Environmental and Industrial Chemical Applications
The structural framework of this compound, which is based on the resorcinol moiety, provides significant potential for various environmental and industrial chemical applications. The presence of hydroxyl groups on the benzene (B151609) ring allows these molecules to interact with metal surfaces and ions, making them effective as corrosion inhibitors and complexing agents. Research into resorcinol and its derivatives has highlighted their utility in protecting materials and managing metal ions in aqueous systems.
Corrosion Inhibition
Resorcinol derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals like low-carbon steel in acidic environments, which are common in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration. nih.govresearchgate.netjmchemsci.com The mechanism of inhibition involves the adsorption of the organic compound onto the metal surface, forming a protective film that mitigates the corrosive action of the acidic medium. rsc.orgekb.eg
Studies on various resorcinol analogues demonstrate significant protective capabilities. The adsorption process is often governed by the Langmuir adsorption isotherm and typically involves a combination of physical (physisorption) and chemical (chemisorption) interactions between the inhibitor molecules and the metal surface. nih.govrsc.org These compounds are often classified as mixed-type inhibitors, meaning they reduce both the anodic and cathodic reactions of the corrosion process. rsc.orgekb.eg
Research findings on several resorcinol derivatives illustrate their effectiveness:
Dimethyl-4,6-dihydroxyisophthalate (DDIP) , an eco-friendly resorcinol derivative, has been shown to decrease the corrosion rate of low carbon steel in a 0.5 mol L–1 HCl solution. nih.govnih.govacs.org Its inhibition efficiency increases with concentration, rising from 61.8% at 50 ppm to 79.9% at 300 ppm. nih.govnih.govacs.org However, its effectiveness diminishes at higher temperatures. nih.govnih.gov
4,6-dihydroxyisophthalohydrazide (DIH) is another derivative that provides excellent protection for low carbon steel in HCl. ekb.eg At a concentration of 300 ppm, it achieves an optimal inhibition effectiveness of 86.2%. ekb.eg
4,6-dimethoxyisophthalohydrazide (DMIH) , a simple resorcinol derivative, has demonstrated a significant reduction in the dissolution rate of low-carbon steel in HCl, reaching an inhibition efficiency of 83.8% at a concentration of 300 ppm at 298 K. rsc.org
The protective film formation has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). nih.govrsc.orgekb.eg Beyond direct application as inhibitors in solutions, resorcinol is also used as a chemical intermediate in the production of anti-corrosion coatings and adhesives, notably through its reaction with formaldehyde to create resorcinol-formaldehyde (RF) resins. jmchemsci.comjmchemsci.com
| Compound Name | Metal | Corrosive Medium | Inhibitor Concentration (ppm) | Temperature | Inhibition Efficiency (%) |
|---|---|---|---|---|---|
| Dimethyl-4,6-dihydroxyisophthalate (DDIP) | Low Carbon Steel | 0.5 mol L–1 HCl | 300 | 25 °C | 79.9% nih.govnih.gov |
| Dimethyl-4,6-dihydroxyisophthalate (DDIP) | Low Carbon Steel | 0.5 mol L–1 HCl | 300 | 55 °C | 70.05% nih.govnih.gov |
| 4,6-dihydroxyisophthalohydrazide (DIH) | Low Carbon Steel | HCl | 300 | Not Specified | 86.2% ekb.eg |
| 4,6-dimethoxyisophthalohydrazide (DMIH) | Low Carbon Steel | 0.5 mol L–1 HCl | 300 | 298 K | 83.8% rsc.org |
| 4,6-dimethoxyisophthalohydrazide (DMIH) | Low Carbon Steel | 0.5 mol L–1 HCl | 300 | 328 K | 72% rsc.org |
Complexing Agents
The dihydroxybenzene structure inherent to this compound and its analogues allows them to function as complexing agents for various metal ions. The hydroxyl groups can donate lone pairs of electrons to form coordination complexes with metal cations. The complexing behavior of resorcinol itself has been studied with several divalent transition metal ions, including copper (Cu²+), nickel (Ni²+), cobalt (Co²+), and zinc (Zn²+), in aqueous solutions. researchgate.net Research indicates that resorcinol forms stable 1:1 and 1:2 binary complexes with these metal ions. researchgate.net This property is valuable in applications requiring the sequestration or stabilization of metal ions, such as in wastewater treatment or in controlling metal-catalyzed reactions.
Future Directions and Emerging Research Avenues for 4 Benzyl 2 Methylbenzene 1,3 Diol
Development of Novel and Highly Efficient Synthetic Pathways for Complex Benzylresorcinol Derivatives
The future synthesis of complex molecules related to 4-benzyl-2-methylbenzene-1,3-diol will necessitate moving beyond traditional methods to embrace more efficient and versatile strategies. Research in this area is expected to focus on developing methodologies that offer high yields, scalability, and access to a diverse range of derivatives under mild conditions.
Key areas of development include:
Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react to form a single product in one pot, offer a highly efficient route to complex structures. The development of new MCRs could enable the rapid assembly of substituted benzylresorcinol cores. For instance, new catalytic systems, such as those using copper complexes, have been shown to be effective in the multi-component synthesis of other complex heterocyclic derivatives like benzoxazoles. rsc.org A similar approach could be tailored for benzylresorcinol synthesis.
Novel Catalytic Systems: The exploration of new catalysts is crucial. Research into mononuclear copper(II) complexes that can generate phenoxyl radicals has demonstrated a pathway for creating complex molecules through H-atom abstraction mechanisms. rsc.org Applying such catalytic strategies to the resorcinol (B1680541) moiety could unlock new synthetic routes.
Economical and Scalable Pathways: For any potential industrial application, the synthetic route must be both simple and economical. Research into simplifying multi-step syntheses into fewer, more efficient steps is paramount. For example, a two-step process involving a Grignard reaction followed by hydrogenation has been developed for the industrial-scale synthesis of 4-piperidin-4-yl-benzene-1,3-diol, highlighting a successful strategy for simplifying production. google.com
Advanced Derivatization for Enhanced or Tunable Chemical Functionality
Derivatization, the strategic modification of a core molecule, is a powerful tool for tuning its chemical and physical properties. For this compound, the hydroxyl groups and the aromatic rings are prime targets for derivatization to enhance or introduce specific functionalities.
Future research will likely focus on:
Targeted Functional Group Modification: Introducing different functional groups onto the molecule can drastically alter its properties. This can be done to improve solubility, enhance reactivity for subsequent reactions, or introduce a desired biological activity.
Protocols for Unambiguous Identification: Advanced derivatization is also critical for analytical purposes. Developing protocols, such as parallel derivatization using different reagents, allows for the unambiguous identification and quantification of complex mixtures, which is essential for reaction monitoring and product analysis. nih.gov This is particularly relevant when dealing with complex reaction outcomes that may produce a variety of related by-products.
Table 1: Potential Derivatization Strategies for this compound
| Target Site | Potential Reagent Class | Desired Outcome |
| Hydroxyl Groups (-OH) | Alkylating/Acylating Agents | Modify polarity, improve solubility, act as protecting groups |
| Aromatic Rings | Electrophilic/Nucleophilic Reagents | Introduce substituents to tune electronic properties |
| Benzylic Position (-CH2-) | Oxidizing/Halogenating Agents | Introduce new functional handles for further modification |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net For compounds like this compound, these technologies can dramatically accelerate the discovery of new derivatives and the planning of their synthesis. nih.gov
Key applications include:
Computer-Aided Synthesis Planning (CASP): AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. nih.govpharmafeatures.com These tools can identify strategic disconnections in a target molecule to suggest readily available starting materials, saving significant time and resources compared to traditional, human-driven route design. researchgate.netnih.gov
Reaction Condition Optimization: Machine learning models can predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize yield and selectivity. chemcopilot.com By analyzing data from previous experiments, AI can identify subtle patterns that may not be apparent to human chemists. researchgate.net
Automated Synthesis: AI can be coupled with robotic platforms to create automated synthesis machines. technologynetworks.com These systems can execute the synthetic plans designed by AI, providing real-time feedback to the machine learning algorithms to further refine and improve the process, leading to accelerated discovery cycles. pharmafeatures.comtechnologynetworks.com
Table 2: Applications of AI/ML in Benzylresorcinol Research
| AI/ML Application | Function | Potential Impact on Benzylresorcinol Research |
| Retrosynthesis Tools | Proposes synthetic routes by working backward from the product. nih.govpharmafeatures.com | Rapidly identifies viable and novel synthetic pathways to complex derivatives. |
| Reaction Outcome Prediction | Forecasts the likely products of a reaction given reactants and conditions. researchgate.netpharmafeatures.com | Reduces trial-and-error experimentation by pre-screening potential reactions. |
| Property Prediction | Predicts physical, chemical, and biological properties from molecular structure. pharmafeatures.com | Enables virtual screening of new derivative designs for desired functionalities. |
| Automated Platforms | Integrates AI with robotics for hands-off synthesis and optimization. technologynetworks.com | Accelerates the design-make-test-analyze cycle for new compounds. |
Exploration of Undiscovered Reactivity and Catalysis
The inherent structure of this compound, particularly the presence of the benzylic position, suggests a wealth of reactivity that remains to be explored. The benzylic position is known to be highly reactive and can undergo a variety of reactions, including substitution and elimination, often at greatly accelerated rates due to resonance stabilization of intermediates. youtube.com
Future research should investigate:
Benzylic Functionalization: Exploring reactions that selectively target the benzylic carbon atom could lead to a new class of derivatives. The stability of benzylic carbocations and radicals makes this position particularly susceptible to a range of transformations. youtube.com
Novel Catalytic Transformations: Developing new catalysts that can selectively activate C-H or C-O bonds within the benzylresorcinol scaffold could open up entirely new reaction pathways. For example, the use of copper complexes to catalyze multi-component reactions for synthesizing benzoxazole (B165842) derivatives showcases how catalysis can enable the formation of complex products under mild conditions. rsc.org Exploring similar catalytic systems could reveal undiscovered reactivity for benzylresorcinols.
Sustained Fundamental Research into Molecular Reactivity and Reaction Mechanisms
Underpinning all these future directions is the critical need for continued fundamental research into the molecular reactivity and reaction mechanisms of benzylresorcinol compounds. A deep understanding of the electronic effects of substituents on the aromatic ring and their influence on reaction outcomes is essential for rational design and synthesis.
For instance, the rate of reactions involving a benzylic intermediate can be dramatically affected by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. youtube.com A thorough mechanistic understanding allows chemists to predict and control these effects. This foundational knowledge is also crucial for the development of accurate AI and ML models, as these systems rely on high-quality data and a deep understanding of underlying chemical principles to make reliable predictions. researchgate.net Therefore, sustained investigation into reaction kinetics, intermediate stabilization, and mechanistic pathways will remain the bedrock upon which future innovations are built.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural and electronic properties of 4-Benzyl-2-methylbenzene-1,3-diol?
- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are critical for analyzing electronic transitions and fluorescence quantum yields. NMR (¹H and ¹³C) and FTIR spectroscopy should be used to confirm functional groups and hydrogen-bonding patterns. For resolving spectral discrepancies (e.g., unexpected chemical shifts), X-ray crystallography or DFT-based computational modeling can validate structural hypotheses .
Q. What synthetic routes and purification methods are effective for producing high-purity this compound?
- Methodological Answer : Multi-step synthesis involving Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the benzyl and methyl substituents onto the resorcinol core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures high purity. Purity validation requires HPLC (C18 column, UV detection at 280 nm) and mass spectrometry (ESI-MS or MALDI-TOF) .
Advanced Research Questions
Q. How do pH-induced molecular aggregation and solvent polarity affect the photophysical properties of this compound?
- Methodological Answer : Design experiments using buffer solutions (pH 2–12) to monitor fluorescence intensity and Stokes shift variations via spectrofluorimetry. Compare aggregation states using dynamic light scattering (DLS) or atomic force microscopy (AFM). Correlate results with time-dependent DFT calculations to model excited-state behavior under different protonation states .
Q. What computational strategies resolve contradictions between experimental and theoretical spectral data for this compound derivatives?
- Methodological Answer : Perform DFT/B3LYP/6-311++G(d,p) calculations to simulate NMR chemical shifts and UV-Vis spectra. Use software like Gaussian or ORCA to account for solvent effects (PCM model). Validate with experimental data and refine parameters (e.g., dihedral angles, hydrogen-bonding networks) to minimize RMSD values .
Q. How can researchers evaluate the biological interactions of this compound with lipid-signaling proteins or enzymes?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with lipid rafts or enzymes like leucine aminopeptidase. For mechanistic insights, use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-protein interactions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported bioactivity data for this compound analogs?
- Methodological Answer : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and solvent systems). Use orthogonal assays (e.g., fluorescence-based vs. enzymatic activity assays) to cross-validate results. Perform meta-analyses of published data to identify confounding variables, such as impurities in commercial samples or unaccounted solvent effects .
Experimental Design Considerations
Q. What experimental controls are essential for studying the environmental stability of this compound in aqueous systems?
- Methodological Answer : Include controls for photodegradation (dark vs. UV-light exposure) and hydrolytic stability (buffers at pH 4, 7, and 10). Quantify degradation products via LC-MS/MS and compare with predictive models (EPI Suite). Assess microbial degradation using OECD 301B ready biodegradability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
